molecular formula C15H15Cl2N3O2S B5452766 2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE

2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE

Cat. No.: B5452766
M. Wt: 372.3 g/mol
InChI Key: JAIUZDWNNLYFRQ-UHFFFAOYSA-N
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Description

2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular formula of C23H23Cl2N3O2S It is known for its unique structure, which includes a benzothiophene moiety, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a series of reactions starting from a suitable benzene derivative. Chlorination is performed to introduce chlorine atoms at the desired positions.

    Coupling with Piperazine: The benzothiophene derivative is then coupled with piperazine under specific conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s binding affinity, while the acetamide group contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETAMIDE: Unique due to its specific combination of functional groups.

    3,6-Dichloro-1,2-benzenedithiol: Similar benzothiophene structure but lacks the piperazine and acetamide groups.

    1-Bromo-2,6-dichlorobenzene: Similar chlorinated benzene structure but lacks the benzothiophene and piperazine moieties.

Uniqueness

This compound is unique due to its specific combination of a benzothiophene ring, piperazine ring, and acetamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c16-9-1-2-10-11(7-9)23-14(13(10)17)15(22)20-5-3-19(4-6-20)8-12(18)21/h1-2,7H,3-6,8H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIUZDWNNLYFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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